molecular formula C9H7F5 B1454321 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene CAS No. 1071212-33-3

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene

Cat. No.: B1454321
CAS No.: 1071212-33-3
M. Wt: 210.14 g/mol
InChI Key: MEDFXZNUPIQYBA-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoroethyl and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene typically involves the introduction of difluoroethyl and trifluoromethyl groups onto a benzene ring. One common method involves the reaction of a benzene derivative with difluoroethyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzene derivatives.

Scientific Research Applications

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on biological systems and its potential as a bioactive compound.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

1-(1,1-difluoroethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-8(10,11)6-3-2-4-7(5-6)9(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDFXZNUPIQYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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